molecular formula C6H9N3O B13140402 5-Methoxy-N-methylpyrazin-2-amine

5-Methoxy-N-methylpyrazin-2-amine

Cat. No.: B13140402
M. Wt: 139.16 g/mol
InChI Key: FIOBRXGOHGAJGO-UHFFFAOYSA-N
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Description

5-Methoxy-N-methylpyrazin-2-amine is a substituted pyrazine derivative featuring a methoxy group at position 5 and an N-methylamine group at position 2. According to Chem-Impex International, 5-Methoxypyrazin-2-amine has a molecular formula of C₅H₇N₃O, a molecular weight of 125.13 g/mol, and appears as a yellow-to-brown crystalline solid with ≥95% HPLC purity . Its storage requires refrigeration (0–8°C), indicating sensitivity to thermal degradation .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

5-methoxy-N-methylpyrazin-2-amine

InChI

InChI=1S/C6H9N3O/c1-7-5-3-9-6(10-2)4-8-5/h3-4H,1-2H3,(H,7,8)

InChI Key

FIOBRXGOHGAJGO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=N1)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N-methylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key pyrazin-2-amine derivatives are compared below based on substituents, physicochemical properties, and applications.

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference(s)
5-Methoxypyrazin-2-amine 5-OCH₃, 2-NH₂ C₅H₇N₃O 125.13 Yellow-brown solid; ≥95% purity
5-Methylpyrazin-2-amine 5-CH₃, 2-NH₂ C₅H₇N₃ 109.13 Industrially scalable synthesis
5-(Methylthio)pyrazin-2-amine 5-SCH₃, 2-NH₂ C₅H₇N₃S 141.20 Sulfur-containing analog
5-Trifluoromethylpyrazin-2-amine 5-CF₃, 2-NH₂ C₅H₄F₃N₃ 173.10 Electron-withdrawing CF₃ group
3-Chloro-5-methylpyrazin-2-amine 3-Cl, 5-CH₃, 2-NH₂ C₅H₆ClN₃ 143.57 Halogenated derivative
Key Observations:
  • Molecular Weight : Trifluoromethyl and methylthio substituents increase molecular weight significantly, impacting solubility and pharmacokinetic profiles .
  • Synthesis Scalability : 5-Methylpyrazin-2-amine is synthesized via Curtius rearrangement from 5-methyl-2-pyrazinecarboxylic acid, enabling cost-effective industrial production .

Challenges and Limitations

  • Synthetic Complexity : Derivatives like 5-Trifluoromethylpyrazin-2-amine require specialized fluorination techniques, raising production costs .
  • Stability Issues : 5-Methoxypyrazin-2-amine’s requirement for cold storage suggests susceptibility to decomposition under ambient conditions .

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